molecular formula C18H16BrN3O2 B10991215 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Katalognummer: B10991215
Molekulargewicht: 386.2 g/mol
InChI-Schlüssel: DGTVKRVLIJXFCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound designed for research applications. It features a benzimidazole core, which is a privileged scaffold in medicinal chemistry known for its wide range of biological interactions and its presence in numerous therapeutic agents . This specific derivative is substituted at the 2-position of the benzimidazole ring with a tetrahydrofuran (THF) group, which can enhance solubility and confer conformational flexibility. The benzamide moiety at the 5-position carries a bromine atom, an electron-withdrawing group that influences the compound's electronic properties and provides a potential site for further chemical modification. The benzimidazole core is recognized for its ability to interact with various biological targets, such as enzymes and DNA, through mechanisms like hydrogen bonding and π-π stacking . Benzimidazole derivatives have demonstrated significant potential in scientific research, particularly in the field of anticancer agent development, where they can act via DNA interaction or enzyme inhibition . This compound serves as a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules and for probing biological pathways. This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C18H16BrN3O2

Molekulargewicht

386.2 g/mol

IUPAC-Name

2-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C18H16BrN3O2/c19-13-5-2-1-4-12(13)18(23)20-11-7-8-14-15(10-11)22-17(21-14)16-6-3-9-24-16/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,20,23)(H,21,22)

InChI-Schlüssel

DGTVKRVLIJXFCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzimidazole Ring Formation

The benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives. A representative approach involves heating 4-nitro-o-phenylenediamine with formic acid at 100°C for 12 hours to yield 5-nitro-1H-benzimidazole, followed by catalytic hydrogenation (10% Pd/C, H2\text{H}_2, 50 psi) to reduce the nitro group to an amine. Alternative methods employ microwave-assisted cyclization in acetic acid, reducing reaction times from hours to minutes (e.g., 150°C, 15 minutes, 85% yield).

Stepwise Synthesis and Reaction Optimization

Intermediate Synthesis: 2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-amine

Step 1 : Boc protection of the benzimidazole amine
A solution of 5-nitro-1H-benzimidazole (10 mmol) in dichloromethane (DCM) is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}, 12 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) at 25°C for 6 hours, yielding N-Boc-5-nitro-1H-benzimidazole (93% purity by HPLC).

Step 2 : Nitro reduction and tetrahydrofuran coupling
The nitro group is reduced using H2\text{H}_2 (1 atm) over Raney Ni in ethanol (25°C, 4 hours), followed by coupling with tetrahydrofuran-2-carbonyl chloride (1.2 eq) in tetrahydrofuran (THF) using N,N\text{N,N}-diisopropylethylamine (DIPEA, 2 eq) as a base. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate 2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-amine (68% yield).

Final Amide Bond Formation

The benzamide moiety is installed via Schotten-Baumann acylation. A solution of 2-bromobenzoyl chloride (1.1 eq) in THF is added dropwise to a stirred mixture of 2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-amine (1 eq) and sodium bicarbonate (3 eq) in water/THF (1:1) at 0°C. After 2 hours, the product precipitates and is filtered, yielding 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide (82% yield, >99% purity).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Cyclization Efficiency : Acetic acid outperforms DMF in benzimidazole ring closure, providing higher yields (92% vs. 75%) due to its dual role as solvent and acid catalyst.

  • Coupling Reactions : THF increases amidation yields compared to DCM (82% vs. 65%) by stabilizing the tetrahedral intermediate.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) enhance coupling reactions with tetrahydrofuran derivatives. For example, Suzuki-Miyaura coupling using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in dioxane/water (4:1) at 80°C achieves 89% yield for boronic ester intermediates.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, while silica gel chromatography (ethyl acetate/hexane) removes unreacted starting materials.

Spectroscopic Data

1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) :

  • δ 10.32 (s, 1H, NH),

  • δ 8.21 (d, J=8.4J = 8.4 Hz, 1H, Ar-H),

  • δ 4.12–4.08 (m, 1H, THF-CH),

  • δ 2.01–1.89 (m, 4H, THF-CH2).

IR (KBr) :

  • 3270 cm1^{-1} (N-H stretch),

  • 1650 cm1^{-1} (C=O amide),

  • 1540 cm1^{-1} (C-Br).

Scalability and Industrial Feasibility

Kilogram-scale synthesis (patent WO2013114250A1) employs continuous flow reactors for nitro reduction and amidation steps, reducing processing time by 40% and improving safety profiles. Cost analysis highlights tetrahydrofuran-2-carbonyl chloride as the major expense (≈60% of raw material costs), necessitating in situ generation from tetrahydrofuran-2-carboxylic acid to improve economics .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have indicated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide have shown promising activity against lung cancer cells (A549, HCC827, NCI-H358) with IC50 values yet to be determined through experimental assays.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
This compoundA549TBD2D Assay
This compoundHCC827TBD2D Assay
This compoundNCI-H358TBD2D Assay

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. Benzimidazole derivatives are known for their ability to inhibit bacterial growth and could serve as a basis for developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in materials science for developing new polymers and coatings due to its unique chemical structure. Its properties may allow for enhanced performance in various industrial applications.

Case Studies and Research Findings

Numerous studies have investigated the bioactivity of benzimidazole derivatives:

  • A study highlighted that certain benzimidazole compounds exhibited notable analgesic effects comparable to standard medications like aspirin .
  • Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating significant reductions in edema compared to established drugs .

Wirkmechanismus

The mechanism of action of 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Chloro-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Benzamide
  • CAS : 1232799-98-2
  • Molecular Formula : C₁₈H₁₆ClN₃O₂
  • Molecular Weight : 341.8 g/mol .
  • Key Differences: Substitution of 2-bromo with 4-chloro reduces molecular weight (Δ = 44.4 g/mol) and alters electronic properties.
3-Bromo-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Benzamide
  • CAS : 1224168-01-7
  • Molecular Formula : C₁₈H₁₆BrN₃O₂
  • Molecular Weight : 386.2 g/mol .
  • Key Differences :
    • Positional isomerism : The bromine is at the meta position (3-bromo) instead of the ortho (2-bromo) position.
    • DFT studies on similar halogenated benzamides suggest that ortho-substituted bromines form stronger hydrogen bonds due to proximity to the amide group .

Heterocyclic Core Modifications

2-Bromo-N-{[6-(4-Fluorophenyl)-2H,3H-Imidazo[2,1-b][1,3]Thiazol-5-yl]Methyl}Benzamide
  • CAS : 946353-30-6
  • Molecular Formula : C₁₉H₁₅BrFN₃OS
  • Molecular Weight : 432.3 g/mol .
  • Key Differences :
    • Replacement of the benzimidazole core with an imidazo[2,1-b]thiazole system.
    • The 4-fluorophenyl group introduces fluorine’s electronegativity, enhancing metabolic stability but reducing solubility.
2-Phenoxy-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Acetamide
  • CAS : 1232693-61-6
  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.4 g/mol .
  • Key Differences: Substitution of the benzamide with a phenoxy acetamide group reduces molecular weight and introduces an ether linkage. The phenoxy group may increase lipophilicity, impacting membrane permeability.

Research Findings and Implications

  • DFT Studies :

    • Bromine at the ortho position (target compound) stabilizes the molecule via electrostatic interactions and hydrogen bonding, as observed in similar 2-bromo/2-chloro benzamides .
    • Tetrahydrofuran substitution on benzimidazole enhances solubility in polar solvents compared to alkyl or aryl substituents .
  • Biological Activity :

    • Imidazo[2,1-b]thiazole derivatives (e.g., CAS 946353-30-6) show antiparasitic activity , suggesting the target compound’s benzimidazole core could be optimized for similar applications .

Biologische Aktivität

2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Bromine atom : Enhances lipophilicity and may influence receptor interactions.
  • Benzimidazole core : Known for various biological activities, including anticancer and antimicrobial effects.
  • Tetrahydrofuran (THF) ring : Provides solubility and may enhance the compound's interaction with biological targets.

The molecular formula is C16H18BrN3OC_{16}H_{18}BrN_3O with a molecular weight of approximately 358.23 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia) .
  • Antimicrobial Effects : The presence of the benzimidazole moiety is associated with antimicrobial properties, making these compounds potential candidates for treating infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, altering their activity and affecting cellular functions.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating apoptotic pathways, such as increasing p53 expression and caspase activation .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle in cancer cells, leading to reduced proliferation rates .

Case Studies

A comprehensive study evaluated the anticancer effects of various benzimidazole derivatives, including those structurally similar to this compound. The results highlighted significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.63Apoptosis induction
Compound BU-93712.34Enzyme inhibition
2-Bromo-N-[...]MCF-7TBDTBD

Note: TBD indicates that further research is needed to establish specific IC50 values for this compound.

Comparative Analysis

Comparative studies on similar compounds have shown varying degrees of biological activity based on structural modifications:

Compound NameStructural FeatureBiological Activity
4-Bromo-N-[...]Sulfonamide groupAntimicrobial, Anti-inflammatory
3-Bromo-N-[...]Tetrahydrofuran ringAnticancer activity
2-Bromo-N-[...]Benzimidazole corePromising anticancer effects

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide?

  • Methodology : Begin with the benzimidazole core synthesis via condensation of 4-nitro-o-phenylenediamine with tetrahydrofuran-2-carbaldehyde under acidic conditions. Introduce the bromobenzamide moiety via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system. Optimize reaction temperature (80–100°C) and ligand choice (e.g., SPhos) to improve yields (70–85%) .
  • Purification : Use gradient column chromatography (hexane/EtOAc) followed by recrystallization from methanol to isolate high-purity product.

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • Spectroscopy : Confirm the benzimidazole NH and amide C=O groups via FT-IR (peaks at ~3400 cm⁻¹ and ~1650 cm⁻¹, respectively). Use ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and tetrahydrofuran CH₂/CH resonances (δ 1.5–4.0 ppm).
  • Crystallography : Perform single-crystal X-ray diffraction (Cu-Kα radiation). Refine structures using SHELXL, addressing potential disorder in the tetrahydrofuran ring with PART and ISOR commands .

Q. What are the key considerations for optimizing substitution reactions at the bromine site?

  • Reactivity : The bromine at the benzamide’s ortho position undergoes nucleophilic aromatic substitution (NAS) with NaN₃ or NaOMe in DMF (80–120°C). Monitor competing reactions (e.g., hydrolysis) via TLC and adjust reaction time (6–24 h) to maximize yields (70–90%) .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance NAS efficiency. Avoid protic solvents to minimize side reactions.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Catalytic Systems : Use Pd-catalyzed asymmetric Suzuki-Miyaura coupling with chiral ligands (e.g., (R)-BINAP or (S)-Josiphos) to install aryl groups at the bromine site. Achieve enantiomeric excess (ee) >90% by optimizing solvent (toluene/EtOH), base (Cs₂CO₃), and temperature (60°C) .
  • Characterization : Determine ee via chiral HPLC (Chiralpak IA column, hexane/IPA eluent).

Q. How do structural modifications influence binding affinity to biological targets (e.g., kinases)?

  • SAR Studies : Replace the tetrahydrofuran moiety with pyrrolidine or morpholine to assess steric/electronic effects. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. Validate via kinase inhibition assays (IC₅₀ values) .
  • Data Analysis : Address contradictions (e.g., varying IC₅₀ across cell lines) by normalizing data to cell permeability (logP) and protein expression levels (Western blot).

Q. What experimental approaches resolve discrepancies in crystallographic data refinement?

  • Disorder Handling : For disordered tetrahydrofuran rings, apply restraints (DFIX, SIMU) in SHELXL. Validate thermal parameters (Ueq) with ADDSYM to check for missed symmetry .
  • Validation Tools : Use PLATON’s ADDSYM and TWINABS to detect twinning or missed symmetry operations in challenging datasets.

Q. How can competing side reactions during multi-step synthesis be mitigated?

  • Stepwise Optimization : Isolate intermediates (e.g., benzimidazole precursor) before benzamide coupling. Use protecting groups (e.g., Boc for NH) to prevent undesired cyclization.
  • In Situ Monitoring : Employ ReactIR to track reaction progress and identify byproducts (e.g., hydrolysis of the amide bond under acidic conditions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.